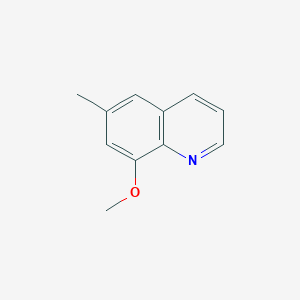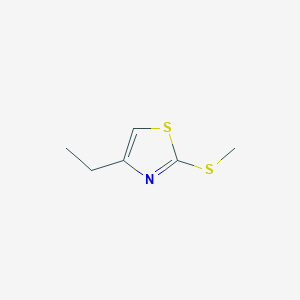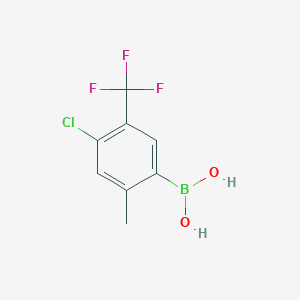
6-Benzylaminopurine-8-14C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzylaminopurine-8-14C is a radiolabeled synthetic cytokinin, a class of plant hormones that promote cell division and growth. This compound is a derivative of 6-Benzylaminopurine, also known as benzyl adenine. The radiolabeling with carbon-14 allows for tracing and studying the compound’s behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylaminopurine typically involves the reaction of 6-chloropurine with benzylamine in a solution of n-butanol and triethylamine. The mixture is heated, and the resulting precipitate is purified through recrystallization .
Industrial Production Methods
Industrial production methods for 6-Benzylaminopurine-8-14C are not widely documented. the general approach involves radiolabeling the synthesized 6-Benzylaminopurine with carbon-14, typically using a carbon-14 labeled precursor in the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzylaminopurine-8-14C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
Applications De Recherche Scientifique
6-Benzylaminopurine-8-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the kinetics and mechanisms of chemical reactions.
Biology: Employed in plant physiology studies to understand cytokinin signaling and metabolism.
Medicine: Investigated for its potential role in promoting cell growth and regeneration.
Industry: Used in agriculture to enhance plant growth and increase crop yields
Mécanisme D'action
6-Benzylaminopurine-8-14C exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The compound inhibits respiratory kinase, leading to increased post-harvest life of green vegetables .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzyladenine: Another synthetic cytokinin with similar properties.
Kinetin: A naturally occurring cytokinin with comparable effects on plant growth.
Zeatin: A naturally occurring cytokinin found in many plants.
Uniqueness
6-Benzylaminopurine-8-14C is unique due to its radiolabeling with carbon-14, which allows for detailed tracing and study of its behavior in biological systems. This feature makes it particularly valuable in research applications where tracking the compound’s movement and metabolism is crucial .
Propriétés
Formule moléculaire |
C12H11N5 |
|---|---|
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
N-benzyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)/i7+2 |
Clé InChI |
NWBJYWHLCVSVIJ-WGGUOBTBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC2=NC=NC3=C2N[14CH]=N3 |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



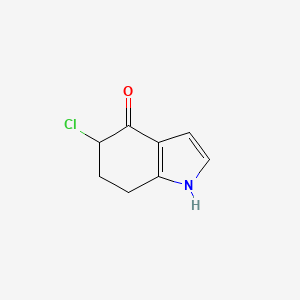

![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)


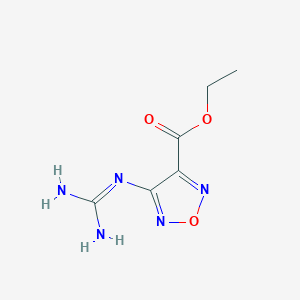
![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)

![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
